
1-octadecanoyl-2-(5E,8E,11E,14E-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-octadecanoyl-2-(5E,8E,11E,14E-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the acyl substituents at positions 1 and 2 are specified as octadecanoyl (stearoyl) and (5E,8E,11E,14E)-eicosatetraenoyl respectively. It has a role as a mouse metabolite and a ceramide allergen. It derives from an octadecanoic acid.
Applications De Recherche Scientifique
Molecular Characterization
- Structural analysis of diacyl glycerophosphoethanolamine molecular species, including 1-octadecanoyl-2-eicosatetraenoyl-sn-glycero-3-phosphoethanolamine, has been performed using chromatography and mass spectrometry. This research provides insights into the molecular composition of these compounds in biological materials like the kidney of the freshwater snail Lymneae stagnalis (Chen, Carvey, & Li, 1999).
Membrane Dynamics and Calorimetry
- Studies on model membranes composed of 1-octadecanoyl-2-decanoyl-sn-glycero-3-phosphoethanolamine and dimyristoyl phosphatidylethanolamine explore their miscibility and phase behavior, shedding light on the physical properties of lipid bilayers (H. Lin, S. Li, E. E. Brumbaugh, & C. Huang, 1995).
Synthetic and Polymerizable Phosphoethanolamine
- The chemical synthesis of polymerizable bis-substituted phosphoethanolamine, including derivatives of 1,2-bis-substituted-sn-glycerol-3-phosphoethanolamine, is significant for developing new materials with potential biomedical applications (Warunee Srisiri, Youn-Sik Lee, & D. O'BRIEN, 1995).
Biosynthetic Studies
- The biosynthesis of ethanolamine plasmalogen, a class of phospholipids that includes 1-octadecanoyl-2-eicosatetraenoyl-sn-glycero-3-phosphoethanolamine, has been investigated using protozoan cell cultures, providing insights into the metabolic pathways of these compounds (V. Achterberg, H. Fricke, & G. Gercken, 1986).
Molecular Dynamics and Phase Properties
- Studies on the phase properties and molecular dynamics of phosphatidylethanolamine bilayers, including those formed by 1-octadecanoyl-2-eicosatetraenoyl-sn-glycero-3-phosphoethanolamine, have been conducted to understand the behavior of lipid membranes under different conditions (T. Ahn & C. Yun, 1999).
Drug Delivery and Interaction Studies
- Research on the interaction of small molecules with lipid membranes, including studies with phospholipids like 1-octadecanoyl-2-eicosatetraenoyl-sn-glycero-3-phosphoethanolamine, is critical for drug delivery systems and understanding drug-membrane interactions (Da Huang, T. Zhao, W. Xu, Tinglu Yang, & P. Cremer, 2013).
Propriétés
Nom du produit |
1-octadecanoyl-2-(5E,8E,11E,14E-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine |
|---|---|
Formule moléculaire |
C43H78NO8P |
Poids moléculaire |
768.1 g/mol |
Nom IUPAC |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C43H78NO8P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-43(46)52-41(40-51-53(47,48)50-38-37-44)39-49-42(45)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,41H,3-10,12,14-16,18,20-21,23,25-27,29,31-40,44H2,1-2H3,(H,47,48)/b13-11+,19-17+,24-22+,30-28+/t41-/m1/s1 |
Clé InChI |
ANRKEHNWXKCXDB-GKGUFKCQSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




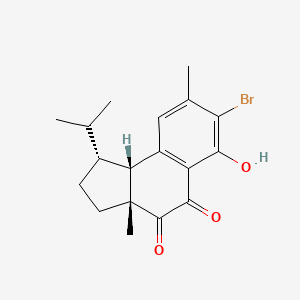
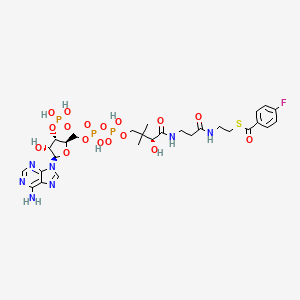
![TG(16:1(9Z)/16:1(9Z)/18:0)[iso3]](/img/structure/B1241158.png)
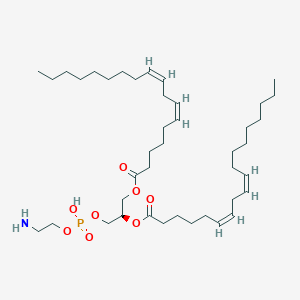
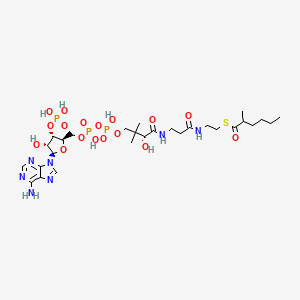

![3-(1H-benzimidazol-2-yl)-1-[4-(2,4-dimethylphenyl)-1-piperazinyl]-1-propanone](/img/structure/B1241163.png)
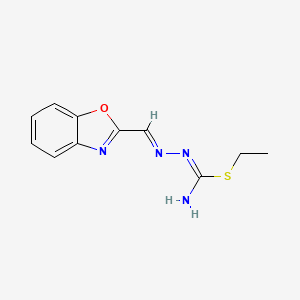

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-bromobenzenecarboximidamide](/img/structure/B1241167.png)

![4-Benzenesulfinylmethyl-1-[2-(5-fluoro-1H-indol-3-YL)-ethyl]-piperidin-4-OL (structural mix)](/img/structure/B1241174.png)
